1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea
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Overview
Description
1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea involves the inhibition of key enzymes that are essential for the survival and growth of microorganisms. It has been found to inhibit the activity of chitin synthase, which is required for the synthesis of the fungal cell wall. It also inhibits the activity of DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea has been found to exhibit a range of biochemical and physiological effects. It has been found to induce oxidative stress in microorganisms, leading to cell death. It has also been found to disrupt membrane integrity and cause leakage of intracellular contents. In addition, it has been found to affect the expression of key genes involved in various metabolic pathways.
Advantages and Limitations for Lab Experiments
1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea has several advantages and limitations for laboratory experiments. It exhibits high potency against a range of microorganisms, making it a valuable tool for studying microbial biology. It is also relatively easy to synthesize, making it readily available for research purposes. However, it has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the study of its potential applications in medicine, such as its use as an antifungal or antibacterial agent. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea involves the reaction of 3,5-dibromo-4-hydroxycyclohex-2-en-1-one with ethylthiourea in the presence of a catalyst. The reaction produces the desired compound in good yield and purity. The synthesis method has been optimized to obtain the compound with high efficiency and reproducibility.
Scientific Research Applications
1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent antifungal, antibacterial, and antiviral activity. It has also been studied for its potential use as a herbicide and insecticide.
properties
Product Name |
1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea |
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Molecular Formula |
C10H11Br2N3O2S |
Molecular Weight |
397.09 g/mol |
IUPAC Name |
1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea |
InChI |
InChI=1S/C10H11Br2N3O2S/c1-2-13-10(18)15-14-4-5-3-6(11)9(17)7(12)8(5)16/h3-4,14,17H,2H2,1H3,(H2,13,15,18)/b5-4- |
InChI Key |
NACSYOBVKCCYIF-PLNGDYQASA-N |
Isomeric SMILES |
CCNC(=S)NN/C=C\1/C=C(C(=C(C1=O)Br)O)Br |
SMILES |
CCNC(=S)NNC=C1C=C(C(=C(C1=O)Br)O)Br |
Canonical SMILES |
CCNC(=S)NNC=C1C=C(C(=C(C1=O)Br)O)Br |
Origin of Product |
United States |
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